molecular formula C12H16O B14296704 4-(3-Ethenylphenyl)butan-1-OL CAS No. 113538-75-3

4-(3-Ethenylphenyl)butan-1-OL

Cat. No.: B14296704
CAS No.: 113538-75-3
M. Wt: 176.25 g/mol
InChI Key: NLXUSSJQGWFJFE-UHFFFAOYSA-N
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Description

4-(3-Ethenylphenyl)butan-1-ol is a secondary alcohol featuring a butan-1-ol chain attached to a phenyl ring substituted with an ethenyl (-CH=CH₂) group at the meta position. This compound’s structure combines aromatic reactivity with the hydroxyl group’s polarity, making it a candidate for applications in organic synthesis, materials science, or bioactive molecule design.

Properties

CAS No.

113538-75-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-(3-ethenylphenyl)butan-1-ol

InChI

InChI=1S/C12H16O/c1-2-11-7-5-8-12(10-11)6-3-4-9-13/h2,5,7-8,10,13H,1,3-4,6,9H2

InChI Key

NLXUSSJQGWFJFE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC(=C1)CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethenylphenyl)butan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-ethenylphenylmagnesium bromide with butanal followed by hydrolysis yields this compound . The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the stability of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 4-(3-Ethenylphenyl)butanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethenylphenyl)butan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: 4-(3-Ethenylphenyl)butanoic acid.

    Reduction: 4-(3-Ethenylphenyl)butane.

    Substitution: 4-(3-Ethenylphenyl)butyl chloride or bromide.

Comparison with Similar Compounds

4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095)
  • Molecular Formula : C₂₅H₂₆O₄
  • Substituents : 3,4-bis(benzyloxy)phenyl group.
  • Synthesis: Synthesized via LiAlH₄ reduction of methyl 4-(3,4-dimethoxyphenyl)butanoate, yielding 61% after purification .
  • This contrasts with 4-(3-ethenylphenyl)butan-1-ol, where the ethenyl group may increase reactivity (e.g., via polymerization or electrophilic addition).
4-(n-Heptyloxy)butan-1-ol
  • Molecular Formula : C₁₁H₂₄O₂ (inferred from structure)
  • Substituents: n-heptyloxy chain at the butanol’s terminal position.
  • Application : A component of the Asian longhorned beetle’s aggregation pheromone. Its long alkoxy chain enhances volatility and receptor binding in insects .
  • Comparison : The heptyloxy group prioritizes volatility for pheromone activity, whereas the ethenyl group in this compound may favor chemical derivatization.
4-Phenylphenol
  • Molecular Formula : C₁₂H₁₀O
  • Substituents : Biphenyl-4-ol (hydroxyl group on biphenyl).
  • Hazards : Requires stringent first-aid measures for eye, skin, or ingestion exposure .
  • Divergence: Unlike this compound, 4-phenylphenol lacks the butanol chain, reducing its solubility in non-polar solvents.
3-Methoxy-3-methyl-1-butanol
  • Molecular Formula : C₆H₁₄O₂
  • Substituents : Methoxy and methyl groups on the third carbon.

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Features

Compound Molecular Formula Substituents Boiling Point* Key Applications
This compound C₁₂H₁₄O 3-ethenylphenyl ~250–300°C† Hypothetical: Polymer precursors, bioactivity
ATB1095 C₂₅H₂₆O₄ 3,4-bis(benzyloxy)phenyl >300°C Synthetic intermediate (protective groups)
4-(n-Heptyloxy)butan-1-ol C₁₁H₂₄O₂ n-heptyloxy ~200–250°C Insect pheromone component
4-Phenylphenol C₁₂H₁₀O Biphenyl-4-ol 285–290°C Industrial disinfectant, polymer additive
3-Methoxy-3-methyl-1-butanol C₆H₁₄O₂ 3-methoxy, 3-methyl ~160–180°C Solvent, chemical intermediate

*Estimated based on structural analogs. †Predicted using analogous alcohols.

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